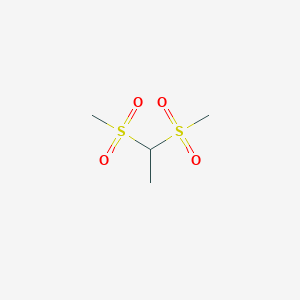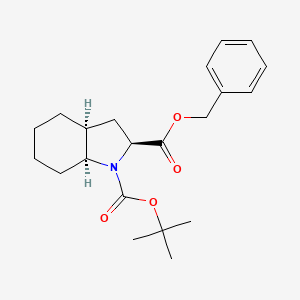
2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate” is a complex organic compound that belongs to the class of octahydroindole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate” typically involves multiple steps, including the protection of functional groups, cyclization reactions, and selective functionalization. Common reagents used in these steps might include benzyl chloride for benzylation, tert-butyl chloride for tert-butylation, and various catalysts to facilitate cyclization.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules, serving as a building block for pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of octahydroindole compounds are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medically, these compounds could be investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, or infectious diseases.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or advanced coatings.
Wirkmechanismus
The mechanism of action for compounds like “2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate” often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies using techniques like X-ray crystallography or molecular docking are often required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-octahydroindole-1,2-dicarboxylate
- 2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-tetrahydroindole-1,2-dicarboxylate
Uniqueness
The uniqueness of “2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate” lies in its specific stereochemistry and functional group arrangement, which can impart distinct reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C21H29NO4 |
|---|---|
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
2-O-benzyl 1-O-tert-butyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindole-1,2-dicarboxylate |
InChI |
InChI=1S/C21H29NO4/c1-21(2,3)26-20(24)22-17-12-8-7-11-16(17)13-18(22)19(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16-18H,7-8,11-14H2,1-3H3/t16-,17-,18-/m0/s1 |
InChI-Schlüssel |
JWTZAJHMKKZUSQ-BZSNNMDCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


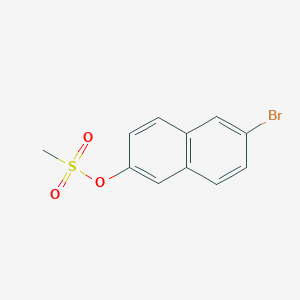

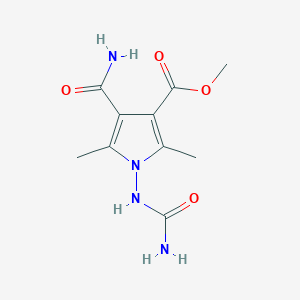
![4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B14006834.png)


![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)

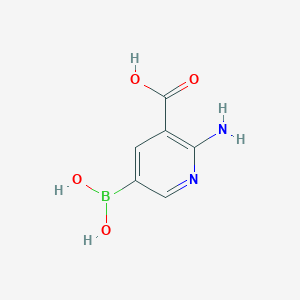
![N,N-bis(2-chloroethyl)-4-[2-(4-nitrophenyl)ethynyl]aniline](/img/structure/B14006874.png)
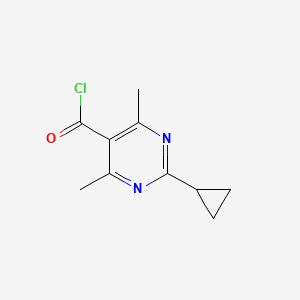
![n-[6-Methyl-4-oxo-5-(3-oxopropyl)-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B14006880.png)
